6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C15H21N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a cyclohexyl group attached to the tetrahydroisoquinoline core, making it a unique structure within this class.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of isoquinoline derivatives. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions . The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).
Reduction: Hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Various nucleophiles and suitable solvents depending on the desired substitution product.
Major Products Formed
Oxidation: Corresponding nitrone.
Reduction: Decahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds within the tetrahydroisoquinoline class:
6-Chloro-1,2,3,4-tetrahydroisoquinoline: This compound has a chlorine atom instead of a cyclohexyl group, leading to different chemical reactivity and biological activity.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: The presence of a methoxy group imparts different electronic properties and potential pharmacological effects.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
6-cyclohexyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H21N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h6-7,10,12,16H,1-5,8-9,11H2 |
InChI Key |
MMLFEFFLSSJFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(CNCC3)C=C2 |
Origin of Product |
United States |
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